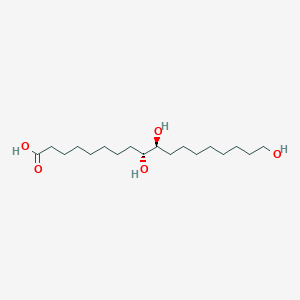
Verdohemochrome
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Verdohemochrome is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a type of hemochrome that is formed by the oxidation of verdoperoxidase, a type of enzyme found in certain plants and animals.
Applications De Recherche Scientifique
Verdohemochrome has been studied extensively for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and anti-tumor properties. In addition, it has been studied for its potential use in imaging and diagnostic applications.
Mécanisme D'action
The mechanism of action of verdohemochrome is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in inflammation and tumor growth.
Effets Biochimiques Et Physiologiques
Verdohemochrome has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. In addition, it has been shown to have antioxidant properties, which may help to protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using verdohemochrome in lab experiments is its potential applications in medicine and imaging. However, there are also limitations to its use. For example, the synthesis process can be complex and time-consuming, and the compound may not be stable under certain conditions.
Orientations Futures
There are many potential future directions for research on verdohemochrome. One area of interest is its potential use in the treatment of cancer and inflammation. In addition, it may have applications in imaging and diagnostic techniques. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Conclusion:
In conclusion, verdohemochrome is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized by the oxidation of verdoperoxidase and has been studied for its potential use in medicine, imaging, and diagnostic applications. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Méthodes De Synthèse
Verdohemochrome is synthesized by the oxidation of verdoperoxidase. This can be achieved through various methods, including the use of hydrogen peroxide or other oxidizing agents. The synthesis process is highly dependent on the source of the verdoperoxidase and the conditions under which the oxidation takes place.
Propriétés
Numéro CAS |
17567-74-7 |
|---|---|
Nom du produit |
Verdohemochrome |
Formule moléculaire |
C43H42FeN6O6 |
Poids moléculaire |
794.7 g/mol |
Nom IUPAC |
3-[14-(2-carboxylatoethyl)-5,20-bis(ethenyl)-3-hydroxy-4,9,15,19-tetramethyl-2-oxa-22,24-diaza-21,23-diazanidapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(20),4,6(24),7,9,11,13(22),14,16,18-decaen-10-yl]propanoate;hydron;iron(2+);pyridine |
InChI |
InChI=1S/C33H34N4O6.2C5H5N.Fe/c1-7-20-16(3)26-13-24-17(4)22(9-11-30(38)39)27(34-24)15-28-23(10-12-31(40)41)18(5)25(35-28)14-29-21(8-2)19(6)33(42,37-29)43-32(20)36-26;2*1-2-4-6-5-3-1;/h7-8,13-15,42H,1-2,9-12H2,3-6H3,(H4,34,35,36,37,38,39,40,41);2*1-5H;/q;;;+2/p-2 |
Clé InChI |
PPRKNKUFAWBGMY-UHFFFAOYSA-L |
SMILES isomérique |
[H+].[H+].CC\1=C(C/2=N/C1=C\C3=C(C(=C([N-]3)OC4(C(=C(/C(=C/C5=N/C(=C2)/C(=C5C)CCC(=O)[O-])/[N-]4)C=C)C)O)C=C)C)CCC(=O)[O-].C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)OC5(C(=C(C(=N5)C=C1[N-]2)C=C)C)O)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
SMILES canonique |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)OC5(C(=C(C(=N5)C=C1[N-]2)C=C)C)O)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
Synonymes |
verdohemochrome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



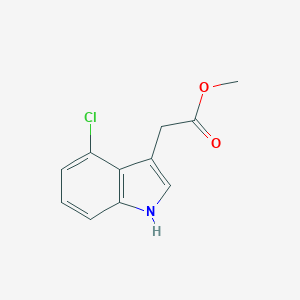
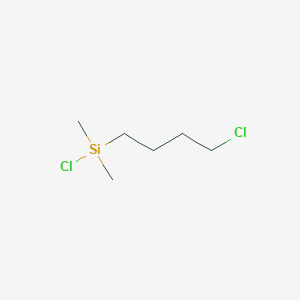
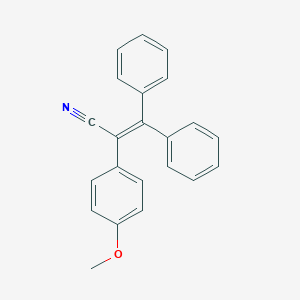
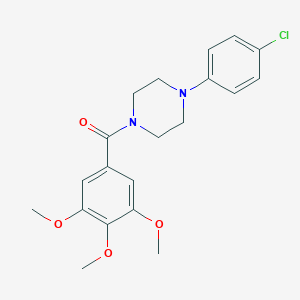
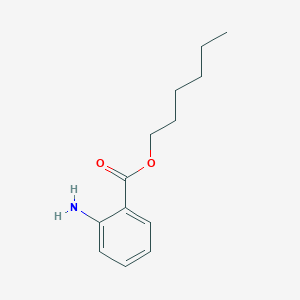
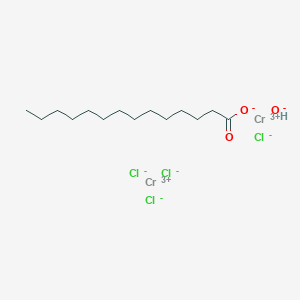
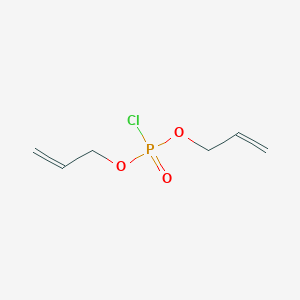
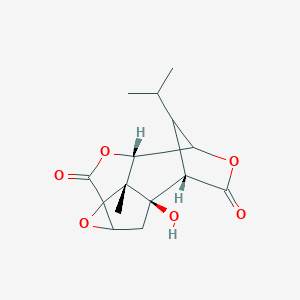



![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)

